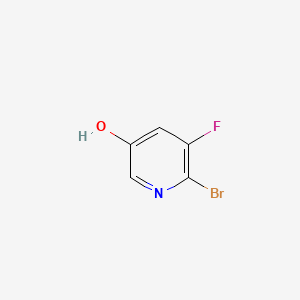

6-Bromo-5-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCPOKXGHTXADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309220 | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-32-3 | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Fluoropyridin 3 Ol and Its Key Intermediates

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-bromo-5-fluoropyridin-3-ol suggests several potential disconnections. The carbon-bromine and carbon-fluorine bonds are key targets for disconnection, leading back to simpler, more readily available pyridine (B92270) precursors. One primary strategy involves the sequential halogenation of a pyridin-3-ol derivative. This approach would first introduce either the fluorine or bromine atom, followed by the second halogenation. The regioselectivity of these halogenation steps is a critical consideration.

Another retrosynthetic pathway involves the construction of the substituted pyridine ring from acyclic precursors. However, for a molecule with this specific substitution pattern, functional group interconversion on a pre-existing pyridine ring is often a more practical approach. This could involve the transformation of an amino or nitro group into the required hydroxyl or halogen substituents at the desired positions.

Direct Halogenation Approaches for Pyridine Rings

Direct halogenation of the pyridine ring is a common strategy for introducing bromine and fluorine atoms. However, the electron-deficient nature of the pyridine ring can make electrophilic aromatic substitution challenging. kochi-tech.ac.jpresearchgate.net The regiochemical outcome is influenced by the directing effects of existing substituents and the choice of halogenating agent and reaction conditions.

Regioselective Bromination Protocols

The introduction of a bromine atom onto a pyridine ring can be achieved using various brominating agents. For the synthesis of bromo-substituted pyridin-3-ols, the hydroxyl group's directing effect is a key factor.

Recent methodologies have demonstrated the regioselective bromination of substituted pyridin-3-ols. For instance, the bromination of 6-chloropyridin-3-ol using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature, catalyzed by titanium tetrachloride (TiCl₄), directs the bromine to the 5-position. This selectivity is attributed to the coordination of the catalyst with the hydroxyl group. Another approach involves the use of bromine in acetic acid with a catalytic amount of iron(III) bromide (FeBr₃) to enhance regioselectivity.

| Substrate | Brominating Agent | Catalyst/Solvent | Position of Bromination | Reference |

| 6-Chloropyridin-3-ol | NBS | TiCl₄ / DMF | 5-position | |

| Pyridin-3-ol | Br₂ | Acetic Acid / FeBr₃ | 5-position |

Fluorination Strategies on Pyridine Derivatives

Introducing a fluorine atom onto a pyridine ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) or by using specialized fluorinating agents. The synthesis of 5-fluoro-4-methyl-2-nitro-3-pyridinol, for example, can be achieved by reacting 3-bromo-2-nitropyridine (B1269134) with tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). High-temperature fluorination using metal fluorides like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) is another, albeit harsher, method.

For the synthesis of this compound, a potential route could involve the fluorination of a pre-brominated pyridin-3-ol. The Halex reaction, which involves halide exchange, is a viable strategy, often employing spray-dried potassium fluoride (KF) in an anhydrous solvent like DMSO. ethernet.edu.et

Synthesis via Functional Group Interconversions on Pyridine Precursors

When direct halogenation is not feasible or lacks the desired regioselectivity, functional group interconversions on appropriately substituted pyridine precursors offer a powerful alternative.

Hydroxylation and Derivatization of Pyridines

The hydroxyl group at the 3-position is a key feature of the target molecule. This group can be introduced through various methods, including the diazotization of a 3-aminopyridine (B143674) followed by hydrolysis. The synthesis of 2,3-disubstituted pyridine compounds can be achieved via anhydrous diazotization of 3-aminopyridines to form a diazonium salt intermediate, which is then reacted with an alcohol. google.com

The hydroxyl group itself can be used to direct subsequent reactions or can be derivatized to influence the regioselectivity of further substitutions. For example, the hydroxyl group can be converted to a fluorosulfonate group by reaction with sulfuryl fluoride (SO₂F₂), which can then potentially be a leaving group for further transformations. umich.edu

Transformations Involving Amino- and Nitro-Pyridines

Amino and nitro groups are versatile functional groups in pyridine chemistry that can be converted into other substituents. A nitro group, being strongly electron-withdrawing, can activate the pyridine ring for nucleophilic substitution and can also be reduced to an amino group. The direct nitration of pyridine itself is often difficult and can result in low yields due to the formation of a deactivated pyridinium (B92312) salt. kochi-tech.ac.jpresearchgate.net However, methods using potent nitrating agents like dinitrogen pentoxide have been developed. researchgate.net

An amino group can serve as a precursor to both hydroxyl and halo functionalities. Diazotization of an aminopyridine can yield a diazonium salt, which can then be converted to a hydroxyl group by reaction with water or to a halogen using the Sandmeyer reaction. The synthesis of 2-aminopyridine (B139424) derivatives is well-established and can proceed through multicomponent reactions. nih.gov These aminopyridines can then serve as building blocks for more complex substituted pyridines.

A three-component ring transformation (TCRT) of dinitropyridone with ketones and an ammonium (B1175870) source offers a modern approach to constructing nitropyridine frameworks, which can then be further functionalized. kochi-tech.ac.jpnih.gov

Convergent and Divergent Synthetic Routes

The synthesis of polysubstituted pyridines like this compound is a complex task that requires precise control over the introduction of multiple functional groups onto the heterocyclic core. Chemists approach this challenge using two primary strategies: convergent and divergent synthesis.

In contrast, a divergent synthesis begins with a common, strategically functionalized intermediate that can be selectively modified to produce a variety of related compounds, including the target molecule. hep.com.cn This strategy is highly valuable for creating chemical libraries for drug discovery. A plausible divergent route to this compound could start from a di- or tri-halogenated pyridine. The differential reactivity of the halogen atoms (e.g., C-I vs C-Br vs C-F) can be exploited to introduce other functional groups in a stepwise manner. rsc.org

For instance, starting with a precursor like 2,5-dibromo-3-fluoropyridine, one bromine atom could be selectively replaced. The remaining bromine and fluorine atoms offer further points for modification, allowing for a divergent approach to a range of substituted pyridinols. The selective functionalization of polyhalogenated pyridines is a known strategy, where reaction conditions can be tuned to favor substitution at a specific position. rsc.org A patent describing the synthesis of the related compound 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3-hydroxypyridine (B21099) through steps including bromination highlights a linear, rather than divergent, sequence but underscores the types of transformations involved. google.com

| Example Concept | Coupling of a brominated-fluorinated pyridine with a hydroxyl-bearing fragment. nih.gov | Stepwise, selective functionalization of a polyhalogenated pyridine precursor. hep.com.cnrsc.org |

Green Chemistry Considerations in Synthetic Pathways

The synthesis of specialized chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

A key consideration is the use of environmentally benign solvents. Many traditional organic reactions employ volatile and often toxic solvents. Modern approaches favor the use of water, which is non-toxic, non-flammable, and inexpensive. For instance, selective amination reactions of polyhalogenated pyridines have been successfully developed using water as the solvent. acs.org

Another green approach is the development of transition-metal-free reactions. rsc.org While catalysts based on metals like palladium are highly effective for cross-coupling reactions used in pyridine synthesis, they can be costly and leave toxic metal residues in the final product. researchgate.net Research has focused on alternatives, including metal-free methods for halogenation and the use of more earth-abundant metal catalysts like copper. rsc.org Some methods even utilize purple light to promote reactions without any metal catalyst at all. organic-chemistry.org

Energy efficiency is also a major goal. The use of microwave irradiation or ultrasound (sonochemistry) can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net These techniques have been applied to the synthesis of various heterocyclic compounds, including hydrazone derivatives of halo-pyridinols. researchgate.net

Furthermore, atom economy—the principle of maximizing the incorporation of all materials from the starting reagents into the final product—is a central tenet of green synthesis. researchgate.net This involves designing reactions that minimize the formation of byproducts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are a powerful tool for improving atom economy in the synthesis of pyridine derivatives. researchgate.net

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Principle | Conventional Method | Green Alternative | Research Finding |

|---|---|---|---|

| Solvent Use | Volatile organic solvents (e.g., DMF, DMSO) | Water | Base-promoted selective amination of polyhalogenated pyridines has been achieved in water. acs.org |

| Catalysis | Palladium or other noble metal catalysts | Transition-metal-free systems; earth-abundant catalysts (e.g., Copper) | Decarboxylative halogenation of picolinic acids can proceed without transition metals. rsc.org Copper-catalyzed systems have been developed for synthesizing substituted pyridines. rsc.org |

| Energy Input | Conventional heating over long periods | Microwave irradiation, sonochemistry | Ultrasound-based synthesis can efficiently produce substituted acyl-hydrazones from halo-pyridinols in a short time. researchgate.net |

| Atom Economy | Multi-step linear synthesis with protecting groups | One-pot multicomponent reactions (MCRs) | MCRs are a key green tool for synthesizing diverse pyridine derivatives with high efficiency. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and its intermediates can be made more sustainable, safer, and more cost-effective.

Chemical Transformations and Synthetic Utility of 6 Bromo 5 Fluoropyridin 3 Ol

Reactivity at the Bromine Center

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for synthetic transformations. Its susceptibility to various metal-catalyzed cross-coupling reactions and nucleophilic displacement allows for the introduction of a wide array of substituents, thereby enabling the generation of diverse molecular libraries.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. In the context of 6-bromo-5-fluoropyridin-3-ol, this reaction enables the introduction of various aryl and heteroaryl groups at the 6-position. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and accommodate a range of functional groups on the boronic acid coupling partner. frontierspecialtychemicals.com

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(OAc)2 | K2CO3 | ChCl/Glycerol | 6-Aryl-5-fluoropyridin-3-ol |

| This compound | Heteroarylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 6-Heteroaryl-5-fluoropyridin-3-ol |

This table represents a generalized scheme. Specific conditions may vary based on the nature of the coupling partners.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. This reaction can be employed to introduce primary or secondary amines at the 6-position of the pyridine ring. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com A patent has described the use of Buchwald-Hartwig amination conditions for related bromo-fluoro pyridine derivatives. google.com

A representative scheme for the Buchwald-Hartwig amination is as follows:

General Reaction Scheme for Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 6-Amino-5-fluoropyridin-3-ol derivative |

This table represents a generalized scheme. The choice of ligand and base is critical for reaction efficiency.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, can be used to install an alkynyl group at the 6-position of this compound. ambeed.comresearchgate.netsoton.ac.uk This transformation is valuable for the synthesis of precursors for further functionalization or for creating extended conjugated systems. organic-chemistry.org

Other carbon-carbon bond-forming reactions, such as the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organotin compounds), are also plausible at the bromine center, further expanding the synthetic utility of this versatile building block. ambeed.com

Buchwald-Hartwig Amination Reactions

Nucleophilic Displacement of Bromine

While metal-catalyzed reactions are predominant, direct nucleophilic displacement of the bromine atom can also be achieved under certain conditions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by strong nucleophiles. However, such reactions may require harsh conditions and can sometimes lead to a mixture of products due to the multiple reactive sites on the molecule.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring behaves as a typical phenol (B47542), albeit with its acidity and nucleophilicity influenced by the electronic effects of the fluorine and bromine substituents. This group can undergo a variety of reactions, including:

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated using appropriate electrophiles in the presence of a base. This allows for the introduction of ether linkages, which can be important for modulating the physicochemical properties of the molecule.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides leads to the formation of the corresponding esters.

Mitsunobu Reaction: The Mitsunobu reaction provides a method for the stereospecific inversion of the hydroxyl group or for the introduction of various nucleophiles. ossila.com

The reactivity of the hydroxyl group can be strategically employed in multi-step syntheses, either by protecting it to allow for selective reactions at the bromine center or by functionalizing it to build molecular complexity.

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C-3 position of this compound is a primary site for functionalization through O-alkylation and O-acylation. These reactions introduce ether or ester linkages, respectively, which are common motifs in pharmacologically active compounds.

O-Alkylation typically proceeds via the deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a pyridinolate anion. This potent nucleophile then reacts with an alkylating agent, such as an alkyl halide or sulfonate, in a Williamson-type ether synthesis. The choice of a hard electrophile generally favors O-alkylation over N-alkylation at the pyridine nitrogen. wiley-vch.de For instance, reactions of salicylamide, a phenolic amide, with ethyl iodide in the presence of K₂CO₃ and a phase-transfer catalyst can yield O-alkylated products efficiently. mdpi.com By analogy, treating this compound under similar conditions is expected to produce the corresponding 3-alkoxy derivatives.

O-Acylation involves the reaction of the pyridinol with an acylating agent like an acid chloride or anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct. These reactions are generally high-yielding and provide access to a wide array of pyridinyl esters.

The table below outlines representative, analogous O-alkylation and O-acylation reactions, demonstrating the expected transformations for this compound.

| Reaction Type | Substrate Analogue | Reagents & Conditions | Product Type | Ref. |

| O-Alkylation | Salicylamide | 1. K₂CO₃, KI, DMF 2. Ethyl Iodide, 4h | O-Ethyl Ether | mdpi.com |

| O-Alkylation | 6-Chloropurine | 1. N-trimethylsilylation 2. tert-Alkyl halide, SnCl₄ | N7-tert-Alkylpurine | nih.gov |

| O-Acylation | General Alcohols | Carboxylic Acid, SO₂F₂, DBU | Ester | organic-chemistry.org |

Mitsunobu Chemistry Applications

The Mitsunobu reaction offers a powerful method for the stereospecific conversion of alcohols into a variety of functional groups, including esters and ethers, under mild, redox-neutral conditions. organic-chemistry.org In this reaction, the hydroxyl group of this compound would serve as the acidic pronucleophile.

The reaction is typically carried out with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate combine to activate an external alcohol, which is then susceptible to nucleophilic attack by the pyridinol, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org

While the acidity of the pyridinol is a key factor for success, modified protocols using reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) have been developed to improve yields for less acidic phenols (pKa > 11), a category where many substituted pyridinols fall. nih.govbeilstein-journals.org This makes the Mitsunobu reaction a viable and versatile strategy for creating pyridinyl ether linkages from this compound and a wide range of primary and secondary alcohols. nih.govresearchgate.net

Reactivity at the Fluorine Center

The fluorine atom at the C-5 position, alongside the bromine at C-6, significantly influences the electronic properties of the pyridine ring, making it highly electron-deficient. This electronic character governs the reactivity at the C-F bond.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor aromatic and heteroaromatic systems. The rate of SNAr on halopyridines is highly dependent on the nature and position of the halogen and other ring substituents. Generally, halogens at positions activated by the ring nitrogen (C-2, C-4, C-6) are more labile. Furthermore, the typical reactivity order for the leaving group is F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. acs.org

For this compound, the fluorine at C-5 is less activated than the bromine at C-6. However, studies on polyhalogenated pyridines show that regioselectivity can be complex and controlled by reaction conditions. For example, in the case of 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group was achieved under SNAr conditions, demonstrating that even less-activated fluorine atoms can be displaced. nih.gov Therefore, with strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures, SNAr at the C-5 fluorine of this compound is a plausible transformation.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nitrogen

The pyridine nitrogen possesses a lone pair of electrons, making it both basic and nucleophilic. However, in this compound, the strong electron-withdrawing effects of the two halogen atoms significantly reduce its basicity compared to unsubstituted pyridine.

Electrophilic Reactivity (N-functionalization): Despite its reduced nucleophilicity, the nitrogen can still react with strong electrophiles to form N-alkylated or N-acylated pyridinium (B92312) salts. A more common and synthetically useful transformation is N-oxidation , typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This N-oxide intermediate is highly valuable as it activates the C-2 and C-6 positions for nucleophilic attack. acs.org For instance, 2-halopyridine N-oxides react smoothly with Grignard reagents to achieve selective C-H functionalization at the adjacent C-6 position. acs.orgrsc.org This strategy could be applied to this compound to introduce substituents at the C-2 position.

Nucleophilic Reactivity (Directing Group): The pyridine nitrogen can act as a directing group in metalation reactions. However, the presence of the acidic hydroxyl proton in this compound complicates direct lithiation. Protection of the hydroxyl group (e.g., as a methoxymethyl or silyl (B83357) ether) would be a prerequisite for achieving regioselective deprotonation of the pyridine ring.

Chemo- and Regioselective Functionalization Strategies

The synthetic utility of this compound is maximized through the selective functionalization of its various reactive sites. The choice of reagents and reaction conditions is critical for achieving the desired chemo- and regioselectivity.

Reactions at the Hydroxyl Group: As the most acidic site, the hydroxyl group can be selectively functionalized under basic conditions (for O-alkylation/acylation) or Mitsunobu conditions, leaving the C-Br and C-F bonds untouched.

Cross-Coupling at the C-Br Bond: The C-6 bromine is the ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, or Buchwald-Hartwig aminations with amines can be performed with high selectivity at this position, preserving both the C-5 fluorine and the C-3 hydroxyl group (which may or may not require protection depending on the specific reaction conditions). nih.gov

SNAr at the C-F Bond: To achieve substitution at the C-5 position, strong nucleophiles and forcing SNAr conditions would be required. This pathway would likely compete with substitution at the more activated C-6 position, presenting a regioselectivity challenge. Controlling selectivity between two different halogens on a pyridine ring often depends on a careful choice of catalyst and reaction conditions, as demonstrated in studies of polyhalopyridines where palladium catalysis favors bromide substitution, while catalyst-free, neat conditions can favor substitution at a chloro- or fluoro- position. nih.gov

A summary of selective functionalization strategies is presented below.

| Target Position | Reaction Type | Typical Reagents | Key Consideration | Ref. |

| C-3 (Oxygen) | O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Selectivity for O- vs. N-alkylation. | wiley-vch.demdpi.com |

| C-3 (Oxygen) | Mitsunobu Reaction | Alcohol, PPh₃, DEAD/ADDP | Stereoinversion of the alcohol. | organic-chemistry.orgnih.gov |

| C-6 (Bromine) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Retention of fluorine and hydroxyl group. | |

| C-6 (Bromine) | Buchwald-Hartwig | Amine, Pd Catalyst, Base | Retention of fluorine and hydroxyl group. | |

| C-5 (Fluorine) | SNAr | Strong Nucleophile (e.g., NaOMe), Heat | Potential for competing reaction at C-6. | nih.gov |

| C-2 (via N) | N-Oxidation then C-H Functionalization | 1. m-CPBA 2. Grignard Reagent | Activates the C-2 position for C-C bond formation. | acs.orgrsc.org |

By strategically employing these transformations, often in combination with protecting group chemistry, this compound serves as a versatile platform for constructing highly functionalized pyridine derivatives.

Applications of 6 Bromo 5 Fluoropyridin 3 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

6-Bromo-5-fluoropyridin-3-ol is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of more complex organic molecules. cymitquimica.com Its utility stems from the unique arrangement of its functional groups: a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine ring. achemblock.combldpharm.com This specific substitution pattern provides multiple reactive sites, allowing for a variety of chemical transformations.

The bromine atom at the 6-position is a key feature, acting as a synthetic handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, facilitating the construction of diverse molecular architectures. The electron-withdrawing nature of both the bromine and fluorine atoms increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions.

The hydroxyl group at the 3-position can be a site for etherification or can be converted into other functional groups. For instance, it can react with various reagents to form ethers, which are common linkages in many biologically active compounds. thieme-connect.comresearchgate.net Furthermore, the hydroxyl group can be oxidized to a ketone, providing another avenue for molecular elaboration.

The fluorine atom at the 5-position contributes to the compound's unique properties. Fluorine's high electronegativity can influence the acidity of the hydroxyl group and the reactivity of the adjacent positions on the pyridine ring. In the context of medicinal chemistry, the incorporation of fluorine can enhance metabolic stability and binding affinity to biological targets.

The combination of these reactive sites makes this compound a valuable precursor for creating a library of substituted pyridine derivatives. These derivatives can then be used in the synthesis of complex natural products, pharmaceuticals, and materials with novel properties. The strategic and sequential manipulation of the bromo, fluoro, and hydroxyl functionalities allows for the controlled and efficient assembly of intricate molecular frameworks.

Utilization in Scaffold Design for Bioactive Compounds

The pyridine ring is a fundamental scaffold in a vast number of pharmaceutical agents due to its ability to form key interactions with biological targets. ijpsonline.comresearchgate.net this compound provides a decorated pyridine core that is particularly well-suited for the design and synthesis of novel bioactive compounds.

Development of Novel Pyridine-Based Scaffolds for Drug Discovery

The structural features of this compound make it an attractive starting material for generating novel pyridine-based scaffolds in drug discovery. researchgate.net The pyridine nucleus itself is a common motif in many approved drugs, and the substituents on this particular compound offer multiple points for diversification. ijpsonline.comresearchgate.net

The bromine atom allows for the introduction of various molecular fragments through well-established cross-coupling methodologies. This enables the exploration of different side chains that can interact with specific pockets of a biological target. The fluorine atom can enhance the drug-like properties of the resulting molecules, such as metabolic stability and membrane permeability. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of different linkers or pharmacophoric groups. thieme-connect.com

By systematically modifying each of these positions, chemists can generate a library of diverse pyridine-based scaffolds. These scaffolds can then be screened against a variety of biological targets to identify new lead compounds for drug development programs. The ability to readily create a range of analogs from a single, versatile starting material like this compound accelerates the early stages of drug discovery.

Principles of Bioisosteric Replacement and Scaffold Hopping utilizing the Pyridinol Core

Bioisosteric replacement is a strategy in medicinal chemistry where one functional group or moiety is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. researchgate.netacs.orgbaranlab.org The pyridinol core of this compound can be utilized in bioisosteric replacement strategies. For instance, the pyridinol ring can act as a bioisostere for a phenol (B47542) group, which is a common substructure in many biologically active molecules. researchgate.net While phenols can sometimes be associated with metabolic liabilities, replacing them with a pyridinol might lead to improved drug-like properties while maintaining the key hydrogen bonding interactions necessary for biological activity. researchgate.net The fluorine atom in this compound can also be considered a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced binding affinity or altered electronic properties. semanticscholar.org

Scaffold hopping is a computational or medicinal chemistry technique used to identify new molecular scaffolds that can mimic the biological activity of a known active compound. rsc.orgmdpi.comresearchgate.netplos.org The goal is to discover molecules with different core structures but similar spatial arrangements of key functional groups, leading to improved properties such as novelty, patentability, or better ADME (absorption, distribution, metabolism, and excretion) characteristics. The this compound scaffold can be used as a starting point for scaffold hopping. By retaining the key pharmacophoric elements—the hydrogen bond donor/acceptor capabilities of the hydroxyl group and the potential for various substitutions at the bromo and fluoro positions—chemists can design and synthesize new classes of compounds with potentially improved therapeutic profiles. For example, the pyridine core could replace a different heterocyclic or aromatic ring system in a known inhibitor, with the aim of discovering a novel chemotype with similar or enhanced activity. researchgate.net

Synthesis of Precursors to Pharmacologically Relevant Intermediates

This compound is a valuable precursor for the synthesis of a variety of pharmacologically relevant intermediates. Its trifunctional nature allows for selective and sequential reactions to build up molecular complexity.

For example, the bromine atom can be subjected to a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction to introduce a variety of side chains. The hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities. The fluorine atom can also participate in certain substitution reactions, although it is generally less reactive than bromine.

This versatility allows for the synthesis of a wide range of substituted pyridinol derivatives. These derivatives can then serve as key intermediates in the synthesis of more complex drug candidates, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The ability to fine-tune the substitution pattern on the pyridine ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final drug molecule.

Development of Libraries of Pyridine Derivatives for Screening

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and agrochemical research. This compound is an ideal starting material for the construction of focused libraries of pyridine derivatives.

The reactivity of the bromine atom allows for parallel synthesis techniques to be employed, where a common core is reacted with a diverse set of building blocks to rapidly generate a large number of analogs. For example, a series of Suzuki-Miyaura cross-coupling reactions could be performed with a variety of boronic acids to introduce a wide range of substituents at the 6-position.

Similarly, the hydroxyl group can be derivatized in a parallel fashion using a collection of alkylating or acylating agents. This combinatorial approach, where different substituents are introduced at multiple positions on the pyridine ring, can lead to the generation of a large and structurally diverse library of compounds.

These libraries can then be screened against a panel of biological targets to identify new hits for further optimization. The structural information gleaned from the screening of these libraries can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds.

Structural Characterization Methodologies for 6 Bromo 5 Fluoropyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and proton skeleton. For a substituted pyridine (B92270) like 6-bromo-5-fluoropyridin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its structure. numberanalytics.comopenpubglobal.com

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group.

The aromatic region would feature two signals corresponding to the protons at the C2 and C4 positions.

The proton at C2 would likely appear as a doublet, split by the adjacent proton at C4 (a four-bond coupling, ⁴JHH) and potentially by the fluorine at C5 (a four-bond coupling, ⁴JHF).

The proton at C4 would be expected to appear as a doublet of doublets, due to coupling with the fluorine at C5 (a three-bond coupling, ³JHF) and the proton at C2 (⁴JHH).

The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent, concentration, and temperature.

Analysis of related structures, such as other substituted pyridinols, helps in predicting these patterns. For instance, in various 3-pyridinol derivatives, the pyridine ring protons show characteristic splitting patterns that are crucial for assigning substitution patterns. clockss.orgsci-hub.se

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| H2 | ~8.0 - 8.5 | Doublet (d) or Doublet of doublets (dd) | ⁴J(H2-H4), ⁴J(H2-F5) |

| H4 | ~7.0 - 7.5 | Doublet of doublets (dd) | ³J(H4-F5), ⁴J(H4-H2) |

| OH | Variable (broad) | Singlet (s) | None (typically) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine, bromine, and oxygen atoms (C5, C6, and C3 respectively) will show the most pronounced shifts. Furthermore, these signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).

C3 and C5: These carbons will be significantly influenced by the directly attached hydroxyl and fluorine groups, respectively. The C5 signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

C6 and C4: The C6 carbon, bonded to bromine, will be downfield shifted. The C4 carbon signal will appear as a doublet due to two-bond coupling with the fluorine at C5 (²JCF).

C2: The C2 carbon will also show a smaller coupling to the fluorine atom (³JCF).

Data from related halogenated pyridines confirms that C-F coupling is a key diagnostic feature in ¹³C NMR spectra. rsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Spectral Characteristics for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | ~140 - 145 | Doublet (small ³J) |

| C3 | ~150 - 155 | Doublet (small ³J) |

| C4 | ~115 - 120 | Doublet (large ²J) |

| C5 | ~155 - 160 | Doublet (large ¹J) |

| C6 | ~130 - 135 | Doublet (small ²J) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C5. This signal's multiplicity would provide crucial confirmation of the structure. It would be split into a doublet of doublets due to coupling with the vicinal proton at C4 (³JHF) and the more distant proton at C2 (⁴JHF). The large chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, 2D NMR experiments are often necessary for definitive structural assignment, especially in complex molecules. numberanalytics.comopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment would show a correlation (cross-peak) between the coupled protons H2 and H4, confirming their spatial proximity through the bond network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the H2 signal to the C2 signal and the H4 signal to the C4 signal, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are two or three bonds away. Expected correlations would include:

H2 correlating to C3, C4, and C6.

H4 correlating to C2, C3, C5, and C6.

The OH proton potentially correlating to C3 and C4. These long-range correlations provide a robust and unambiguous confirmation of the entire molecular framework. numberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. aip.org For this compound (C₅H₃BrFNO), the exact mass is 190.9382 g/mol . echemi.com

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is a characteristic signature for a molecule containing one bromine atom. miamioh.edu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Predicted collision cross-section values can also aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.94548 |

| [M+Na]⁺ | 213.92742 |

| [M-H]⁻ | 189.93092 |

| [M]⁺ | 190.93765 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the hydroxyl and aromatic pyridine groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C=N, C=C (aromatic ring) | Stretching | ~1400 - 1600 |

| C-O (hydroxyl) | Stretching | ~1200 - 1300 |

| C-F | Stretching | ~1000 - 1100 |

| C-Br | Stretching | ~600 - 800 |

Expected ranges are based on general IR correlation tables and data from similar compounds.

The broad O-H stretch is characteristic of the hydroxyl group. The presence of sharp peaks in the 1400-1600 cm⁻¹ region confirms the aromatic pyridine core, while absorptions for C-F and C-Br bonds would be expected in the fingerprint region of the spectrum.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity of this compound and its derivatives. These techniques separate components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase, allowing for the quantification of the target compound and any impurities.

Reverse-phase HPLC (RP-HPLC) is the most common modality used for the analysis of polar heterocyclic compounds like pyridine derivatives. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

While specific, validated HPLC/UPLC methods for this compound are not extensively published in peer-reviewed literature, standard methodologies for related halogenated pyridines can be adapted. ijsrst.comjuniperpublishers.com These methods are crucial for quality control, ensuring that the compound meets the required specifications by detecting and quantifying process-related impurities or degradation products. pensoft.net The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), is optimized to achieve efficient separation and good peak shape. juniperpublishers.compensoft.net UPLC, which utilizes smaller particle sizes in the stationary phase (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. acs.org

A typical analysis would involve dissolving a known quantity of the compound in a suitable solvent, such as methanol or acetonitrile, and injecting it into the chromatograph. The detector, most commonly a UV-Vis detector, measures the absorbance at a specific wavelength (e.g., 220-254 nm) where the compound and its potential impurities exhibit strong chromophoric activity. ijsrst.comjuniperpublishers.com The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. For a comprehensive validation, as per ICH guidelines, parameters such as linearity, precision, accuracy, specificity, and robustness of the method would be established. ijsrst.com

Table 1: Representative RP-HPLC Parameters for Purity Analysis of Pyridine Derivatives This table presents a generalized set of conditions, as specific data for this compound is not publicly available. Parameters would require optimization for the specific compound and its impurity profile.

| Parameter | Typical Value/Condition |

| Instrument | Agilent HPLC/Waters UPLC System |

| Column | C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) ijrpc.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid or 0.05% Phosphoric acid in Water ijrpc.com |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min juniperpublishers.com |

| Column Temperature | 30 °C pensoft.net |

| Detection Wavelength | 220 nm or 254 nm ijrpc.com |

| Injection Volume | 5 - 20 µL |

| Run Time | 10 - 20 min |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield invaluable structural information. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be modeled.

Should a crystal structure be determined, the data would be presented in a standardized format, as shown in the representative table below. This data allows for detailed comparison with computationally predicted structures and helps in understanding the compound's physicochemical properties.

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative This table is illustrative and does not represent actual data for this compound. It showcases the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Chemical Formula | C₅H₃BrFNO |

| Formula Weight | 191.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.930 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.573 |

| R-factor (%) | < 5 |

Theoretical and Computational Investigations of 6 Bromo 5 Fluoropyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 6-bromo-5-fluoropyridin-3-ol. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and molecular orbitals.

The presence of electron-withdrawing bromine and fluorine atoms significantly influences the electronic distribution within the pyridine (B92270) ring. This increased electrophilicity makes the ring more susceptible to nucleophilic substitution reactions. Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. For similar halogenated pyridines, the HOMO is often localized on the pyridine nitrogen and any amino groups, while the LUMO shows a significant contribution from the carbon atoms bonded to the halogens. This distribution highlights the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Monoisotopic Mass | 190.9382 Da | Precise mass for mass spectrometry analysis. uni.lu |

| XlogP | 1.6 | Indicates moderate lipophilicity, influencing solubility and membrane permeability. uni.lu |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Relates to the molecule's polarity and ability to form hydrogen bonds. ambeed.com |

Conformational Analysis and Energetics

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the associated energy landscape. The pyridine ring itself is largely planar, but the orientation of the hydroxyl group can lead to different conformers. Computational methods can predict the relative stabilities of these conformers and the energy barriers for their interconversion.

The positions of the bromine and fluorine atoms introduce steric and electronic effects that influence the preferred conformation. For instance, intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine or nitrogen atom could stabilize certain conformations. The energetics of these interactions can be quantified through computational calculations, providing insight into the most likely structures present under various conditions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, as well as calculate the activation energies.

For example, in nucleophilic aromatic substitution reactions, which are favored due to the electron-withdrawing halogens, computational studies can model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group. These studies can help predict the regioselectivity of such reactions, determining which halogen is more likely to be substituted. Similarly, for cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. acs.org

Molecular Modeling in Scaffold Derivatization and Ligand Design (focus on theoretical interactions)

The this compound scaffold is a valuable starting point for the design of new ligands, particularly in medicinal chemistry. Molecular modeling techniques are instrumental in this process, allowing for the in silico design and evaluation of derivatives before their synthesis.

By understanding the theoretical interactions between the scaffold and a biological target, such as an enzyme or receptor, researchers can rationally design modifications to enhance binding affinity and selectivity. nih.gov For instance, the bromine atom can serve as a handle for introducing new functional groups through cross-coupling reactions. acs.org Molecular docking simulations can then predict how these new derivatives will bind to a target's active site, identifying key interactions like hydrogen bonds, halogen bonds, and hydrophobic interactions. This computational pre-screening helps to prioritize the synthesis of compounds with the highest likelihood of desired biological activity, saving time and resources. elifesciences.org The fluorine atom is also of particular interest as its presence can enhance metabolic stability, a desirable property in drug candidates.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-5-fluoropyridin-3-ol, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For bromo-fluoro pyridines, bromination of fluoropyridine precursors under controlled acidic conditions (e.g., HBr/AcOH) is common. Purification often employs recrystallization or column chromatography with silica gel (hexane:EtOAc gradients). Yield optimization requires precise temperature control (e.g., 0–5°C during bromine addition) . For fluorinated analogs, electrophilic fluorination or halogen-exchange reactions may be used, followed by hydroxylation via hydrolysis or oxidation .

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., downfield shifts for Br/OH groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolves spatial arrangement, critical for studying hydrogen bonding (OH group) and halogen interactions .

Q. What solvent systems are suitable for handling this compound in synthetic workflows?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions. For nucleophilic substitutions, THF or MeOH is preferred. Stability tests in aqueous buffers (pH 7–9) are advised for biological assays .

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine at the 6-position acts as a superior leaving group compared to fluorine. In Suzuki couplings, Pd catalysts (e.g., Pd(PPh)) with KCO base achieve >80% yield for biaryl derivatives. Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency. Steric hindrance from the 5-fluoro group may require ligand optimization (e.g., XPhos) .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

- Methodological Answer :

Q. How can computational modeling (e.g., DFT) predict the bioactivity of this compound derivatives?

- Methodological Answer : DFT calculations assess electronic effects (F/Br electronegativity) and H-bonding capacity (OH group). Docking studies with enzyme targets (e.g., cytochrome P450) predict binding affinity. Comparative analysis with analogs (e.g., 6-Cl-5-F-pyridinols) identifies pharmacophore requirements .

Q. What are the challenges in assessing enzyme inhibition (e.g., CYP450) for this compound?

- Methodological Answer :

- Selectivity : Use isoform-specific substrates (e.g., CYP3A4 vs. CYP2D6).

- Metabolic Stability : Incubate with liver microsomes and monitor demethylation/oxidation by LC-MS.

- Toxicity Screening : MTT assays in hepatocytes assess cytotoxicity .

Contradictions and Resolutions

- Synthesis Yield Variability : reports industrial-scale crystallization, while uses lab-scale chromatography. Resolution: Scale-dependent purification methods require solvent optimization .

- Biological Activity : highlights antimicrobial potential, but notes non-FDA approval. Resolution: Preclinical studies must adhere to ethical guidelines and prioritize in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.